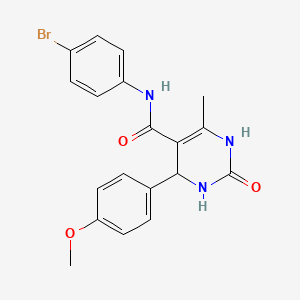

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

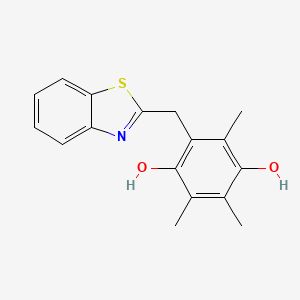

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has various substituents including a bromophenyl group, a methoxyphenyl group, and a carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules.

Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl and pyrimidine) would likely result in a planar or near-planar structure. The electron-withdrawing bromine atom and the electron-donating methoxy group could create interesting electronic effects and influence the compound’s reactivity .Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the bromine atom could be replaced via nucleophilic aromatic substitution reactions. The carboxamide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its structure. The presence of multiple aromatic rings and a polar carboxamide group could result in relatively high melting and boiling points. The compound is likely to be soluble in polar organic solvents .Applications De Recherche Scientifique

Antidiabetic Research

A significant application of similar tetrahydropyrimidine derivatives is in antidiabetic research. For example, Lalpara et al. (2021) synthesized a series of N-substituted tetrahydropyrimidine derivatives and evaluated them for in vitro antidiabetic activity using the α-amylase inhibition assay. This indicates potential applications in diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Synthesis of Novel Compounds

Research also involves the synthesis of novel compounds from similar structures. Abu-Hashem, Al-Hussain, and Zaki (2020) described the synthesis of various heterocyclic compounds derived from benzodifuranyl and oxadiazepines, which could have anti-inflammatory and analgesic properties. This signifies the compound's role in synthesizing new pharmaceutical agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antiprotozoal Agents

Similar compounds have been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and potential as antiprotozoal agents, suggesting the applicability of related compounds in treating protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Antiviral Activity

Research by Hocková et al. (2003) on diamino-6-hydroxypyrimidine derivatives, closely related to the compound , indicated antiviral activity against retroviruses, showing potential for HIV treatment (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Cytotoxicity Studies

Hassan, Hafez, and Osman (2014) conducted studies on pyrazolo[1,5-a]pyrimidine derivatives to evaluate their cytotoxic activity against cancer cells, suggesting the use of similar compounds in cancer research (Hassan, Hafez, & Osman, 2014).

Orientations Futures

Propriétés

IUPAC Name |

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3/c1-11-16(18(24)22-14-7-5-13(20)6-8-14)17(23-19(25)21-11)12-3-9-15(26-2)10-4-12/h3-10,17H,1-2H3,(H,22,24)(H2,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGZBKFOEUOCEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)

![N-[3-Oxo-3-(2-propan-2-yl-1,4-oxazepan-4-yl)propyl]prop-2-enamide](/img/structure/B2821025.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one](/img/structure/B2821032.png)

![4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2821034.png)

![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)

![2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2821045.png)